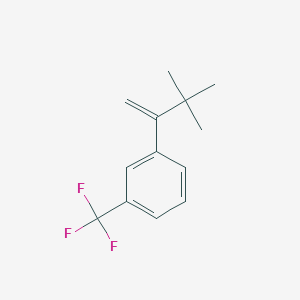
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that is of interest to researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial properties and has been used in studies investigating the effects of various compounds on microbial growth. Additionally, this compound has been studied for its potential use in the development of new drugs, as it has been shown to have activity against cancer cells.
Wirkmechanismus
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has been shown to have biochemical and physiological effects that are of interest to researchers. This compound has been shown to have antimicrobial properties, as well as activity against cancer cells. Additionally, this compound has been shown to have effects on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has several advantages and limitations for lab experiments. One advantage is that it has been shown to have antimicrobial properties, making it useful in studies investigating the effects of various compounds on microbial growth. Additionally, this compound has been shown to have activity against cancer cells, making it useful in studies investigating the development of new cancer treatments. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)-. One direction is to further investigate its mechanism of action, in order to better understand how it affects cellular processes. Additionally, this compound could be studied in combination with other compounds, in order to investigate potential synergistic effects. Finally, this compound could be studied in vivo, in order to investigate its potential use as a therapeutic agent.
Synthesemethoden
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is synthesized using a specific method that involves the reaction of 2,2-dimethyl-1-methylenepropanol with trifluoromethyl iodide in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using standard techniques.
Eigenschaften
CAS-Nummer |
146558-45-4 |
|---|---|
Produktname |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- |
Molekularformel |
C13H15F3 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-en-2-yl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3/c1-9(12(2,3)4)10-6-5-7-11(8-10)13(14,15)16/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
HSVJYQINDWDIPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)C(F)(F)F |
Andere CAS-Nummern |
146558-45-4 |
Synonyme |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



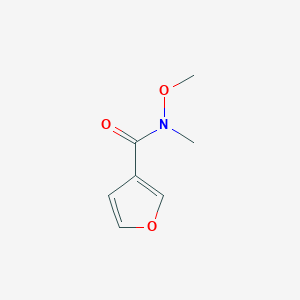

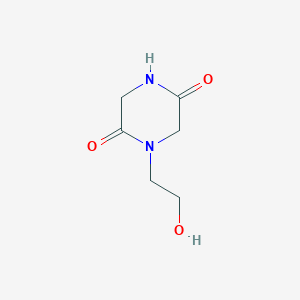

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
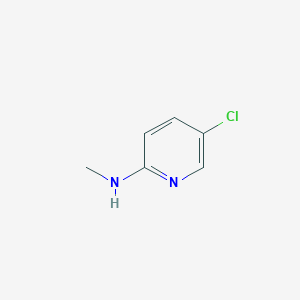

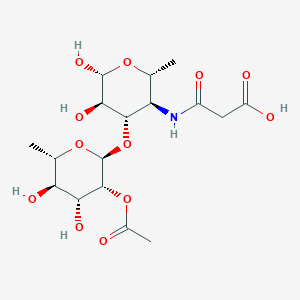
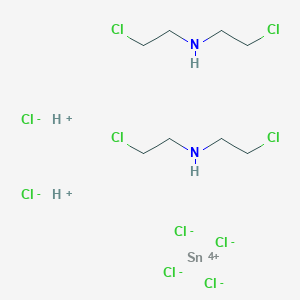
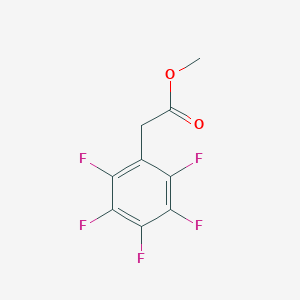
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

